![molecular formula C24H24N2O3 B4190637 3,4-dimethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4190637.png)
3,4-dimethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide
Übersicht
Beschreibung
3,4-dimethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as PHA-848125 and has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
PHA-848125 is a potent inhibitor of CDKs, particularly CDK2 and CDK9. CDKs are enzymes that regulate the cell cycle and gene expression. By inhibiting CDKs, PHA-848125 blocks cell division and induces apoptosis in cancer cells. It also inhibits the transcription of genes that are involved in neurodegenerative disorders and viral infections.
Biochemical and Physiological Effects:
PHA-848125 has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It also reduces the accumulation of toxic proteins in the brain by activating autophagy. Moreover, it inhibits the replication of viruses by blocking the activity of viral proteins.
Vorteile Und Einschränkungen Für Laborexperimente
PHA-848125 has several advantages for lab experiments. It is a potent inhibitor of CDKs and has been extensively studied for its potential therapeutic applications. It is also commercially available and can be easily synthesized in the lab. However, it has some limitations such as its low solubility in water and its potential toxicity in vivo.
Zukünftige Richtungen
There are several future directions for the research on PHA-848125. One direction is to develop more potent and selective CDK inhibitors for cancer therapy. Another direction is to explore the potential therapeutic applications of PHA-848125 in other diseases such as Alzheimer's disease and Parkinson's disease. Moreover, the development of PHA-848125 analogs with improved solubility and bioavailability is also a promising direction for future research.
Conclusion:
In conclusion, PHA-848125 is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of CDKs and has been shown to have neuroprotective and antiviral effects. While it has some limitations, it has several advantages for lab experiments and has promising future directions for research.
Wissenschaftliche Forschungsanwendungen
PHA-848125 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and viral infections. It has been shown to inhibit the growth of cancer cells by blocking the activity of cyclin-dependent kinases (CDKs) which are essential for cell division. PHA-848125 has also been shown to have neuroprotective effects by reducing the accumulation of toxic proteins in the brain. Moreover, it has been shown to inhibit the replication of various viruses such as hepatitis C virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[5-methyl-2-[(2-phenoxyacetyl)amino]phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-16-9-12-21(25-23(27)15-29-20-7-5-4-6-8-20)22(13-16)26-24(28)19-11-10-17(2)18(3)14-19/h4-14H,15H2,1-3H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXPNNORYRHQMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.